![molecular formula C16H12O6 B190785 Chrysoeriol CAS No. 491-71-4](/img/structure/B190785.png)
Chrysoeriol
Overview
Description
Chrysoeriol is a flavone, chemically the 3’-methoxy derivative of luteolin . It has antioxidant, anti-inflammatory, antitumor, antimicrobial, antiviral, and free radical scavenging activities . It is synthetized in several plant species and comes from several natural sources, especially medicinal plants .
Synthesis Analysis
Chrysoeriol can be biosynthesized from luteolin in Escherichia coli using a rice-derived 3’-O-methyltransferase named ROMT-9 . The enzyme was engineered for better bio-production, and the variants promoted chrysoeriol formation to more than 85 mg/L from 200 mg/L of luteolin in 24 hours .Molecular Structure Analysis
Chrysoeriol is a 3’-O-methoxy flavone, which means that it is a chemically derived product of luteolin . More details about its molecular structure can be found in various scientific diagrams .Chemical Reactions Analysis
Chrysoeriol has been shown to have good properties of stability . It has been used in the biosynthesis of chrysoeriol from luteolin in E. coli using ROMT-9 .Physical And Chemical Properties Analysis
Chrysoeriol is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Anticancer Activity
Chrysoeriol has been identified to possess potent anticancer properties . It exhibits activity against various cancer types, including cervical and lung cancer . The compound interferes with disease-related progression pathways, offering a promising avenue for therapeutic interventions in oncology.
Anti-inflammatory Effects
The anti-inflammatory potential of Chrysoeriol is significant. It can modulate inflammatory responses, making it a valuable compound for research into treatments for chronic inflammatory diseases .
Antioxidant Properties
As an antioxidant, Chrysoeriol helps in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for studying neurodegenerative diseases and aging .
Antidiabetic Influence
Chrysoeriol has shown promise in diabetes management. In diabetic rats, oral treatment with Chrysoeriol resulted in a considerable reduction in blood glucose levels and an increase in insulin levels . This highlights its potential application in antidiabetic drug research.
Antimicrobial Efficacy
The compound has demonstrated antimicrobial activities against various Gram-negative and Gram-positive bacteria. This makes Chrysoeriol a subject of interest for developing new antibacterial agents .
Cardiovascular Health
Chrysoeriol’s effects on cardiovascular diseases are noteworthy. Its role in different signaling pathways can be leveraged to understand and treat conditions like atherosclerosis .
Neuroprotective Effects
Research has indicated that Chrysoeriol may have neuroprotective effects, which could be beneficial in the treatment and prevention of neurogenetic diseases like Alzheimer’s and Parkinson’s .
Antithrombotic and Antihyperlipidemic Actions
Chrysoeriol’s antithrombotic and antihyperlipidemic actions suggest it could play a role in preventing blood clots and managing cholesterol levels, respectively .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197687 | |
Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chrysoeriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chryseriol | |
CAS RN |
491-71-4 | |
Record name | Chrysoeriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysoeriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHRYSERIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q813145M20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Chrysoeriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 - 331 °C | |
Record name | Chrysoeriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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